molecular formula C7H8BrNO3S B2644534 3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide CAS No. 1645275-35-9

3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide

Cat. No.: B2644534
CAS No.: 1645275-35-9
M. Wt: 266.11
InChI Key: KDFJQEXLCSTJNR-UHFFFAOYSA-N
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Description

3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide is an organic compound with the molecular formula C7H8BrNO3S and a molecular weight of 266.12 g/mol It is characterized by the presence of a bromine atom, a hydroxymethyl group, and a sulfonamide group attached to a benzene ring

Scientific Research Applications

3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Safety and Hazards

The safety information for “3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide” are not available, research on related compounds, such as pinacol boronic esters, continues to expand their applications in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide typically involves the bromination of 4-(hydroxymethyl)benzene-1-sulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: The major product is 3-Bromo-4-(carboxymethyl)benzene-1-sulfonamide.

    Reduction: The major product is 3-Bromo-4-(hydroxymethyl)benzene-1-amine.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide is unique due to the specific positioning of the bromine and hydroxymethyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure allows for selective modifications and applications in various fields of research.

Properties

IUPAC Name

3-bromo-4-(hydroxymethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-3,10H,4H2,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFJQEXLCSTJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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